molecular formula C18H23N3O3S B2826752 2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine CAS No. 1705511-12-1

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine

Cat. No.: B2826752
CAS No.: 1705511-12-1
M. Wt: 361.46
InChI Key: VQOTVUJMCJRYLA-UHFFFAOYSA-N
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Description

2-{[1-(4-Propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure, which integrates a piperidine ring linked via an ether bond to a pyrazine heterocycle and a benzenesulfonyl group, suggests potential as a multi-target-directed ligand. This compound is primarily investigated for its potential in neuroscience, particularly as a non-imidazole-based histamine H3 receptor (H3R) antagonist/inverse agonist. The H3 receptor is a well-characterized G-protein-coupled receptor that functions as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of key neurotransmitters such as histamine, acetylcholine, dopamine, and serotonin . H3R antagonists have demonstrated wake-promoting and cognitive-enhancing properties in preclinical models, highlighting their therapeutic potential for treating neurological disorders like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD) . The 4-oxypiperidine moiety and the rigid pyrazine linker in this compound's structure are features associated with high affinity for the H3R, as seen in related pharmacologically active compounds . Furthermore, the presence of the benzenesulfonyl group is a key structural feature found in potent inhibitors of human carbonic anhydrase (hCA), particularly the tumor-associated isoforms hCA IX and XII . These enzymes play a critical role in tumor pH regulation, and their inhibition is a validated strategy for anticancer drug development . Therefore, this compound may also serve as a valuable chemical tool in oncology research for studying hypoxia and tumor metabolism. Researchers can utilize this compound for in vitro binding and functional assays, structure-activity relationship (SAR) studies, and as a lead structure for the rational design of novel multi-target ligands. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-propylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-2-3-15-4-6-17(7-5-15)25(22,23)21-12-8-16(9-13-21)24-18-14-19-10-11-20-18/h4-7,10-11,14,16H,2-3,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOTVUJMCJRYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with boronic acids or esters .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce various piperidine derivatives .

Scientific Research Applications

2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperidine and pyrazine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways and produce therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

Key structural analogs differ primarily in the sulfonyl substituent and the heterocyclic core. Below is a comparative analysis:

Compound Name Sulfonyl Substituent Core Structure Molecular Formula Mass (Da) Key Reference
2-{[1-(4-Propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine (Target Compound) 4-Propylbenzenesulfonyl Pyrazine-piperidine C₁₈H₂₄N₄O₃S 376.16 -
2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 3-Methylpyrazole-4-sulfonyl Pyrazine-piperidine C₁₃H₁₈N₅O₃S 324.11
2-((1-((3-Isopropyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine 3-Isopropyl-5-methylpyrazole-4-sulfonyl Pyrazine-piperidine C₁₇H₂₆N₅O₃S 380.18
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide Carboxamide-linked phenyl Pyrazine-phenyl C₂₁H₂₅N₅O₂ 391.20

Key Observations :

  • Sulfonyl Group Diversity: The target compound’s 4-propylbenzenesulfonyl group introduces a hydrophobic aryl chain, contrasting with heterocyclic sulfonyl groups (e.g., pyrazole in ).
  • Core Modifications : Analogs like the pyrazine-phenyl carboxamide in replace the piperidine-ether linkage with an amide bond, altering hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Property Target Compound 3-Methylpyrazole Analog Carboxamide Analog
Molecular Weight (Da) 376.16 324.11 391.20
Calculated logP (cLogP) ~3.5 ~2.8 ~2.2
Hydrogen Bond Acceptors 6 6 5
Rotatable Bonds 7 5 8

Key Trends :

  • The carboxamide analog’s lower logP reflects its polar amide group, which may improve solubility but reduce blood-brain barrier penetration.

Biological Activity

The compound 2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2S, with a molecular weight of 342.45 g/mol. Its structure features a pyrazine ring connected to a piperidine moiety through an ether linkage, which is further substituted by a propylbenzenesulfonyl group.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antimicrobial agent and its effects on various cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated promising antitubercular activity against Mycobacterium tuberculosis . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against bacterial infections.

The proposed mechanism of action for compounds like this compound often involves the inhibition of key enzymes or receptors in microbial cells. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria . This inhibition leads to disrupted nucleic acid synthesis and ultimately bacterial cell death.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antitubercular Activity : A series of pyrazine derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Compounds with sulfonamide linkages showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL, indicating strong antimicrobial potential .
  • Inhibitory Effects on Cancer Cells : Other studies have indicated that pyrazine derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
  • Target Identification : Research involving target fishing has identified matrix metalloproteinase-8 as a potential target for pyrazine-based compounds, suggesting avenues for further exploration in therapeutic applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
4-amino-N-(pyrazin-2-yl)benzenesulfonamideAntitubercular6.25
SulfapyrazineAntibacterial6.25
ZibotentanAntitumor-
6-amino-N-(pyrazin-2-yl)benzamideCytotoxic-

Q & A

Q. What are the key considerations in synthesizing 2-{[1-(4-propylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents (e.g., sulfonylating agents for the benzenesulfonyl group) and controlled reaction conditions. For example, temperature (often 60–80°C for sulfonylation) and pH (neutral to slightly basic for stability) are critical to avoid side reactions like hydrolysis of the sulfonyl group . Post-synthesis purification via column chromatography or recrystallization, followed by analytical validation using HPLC (≥95% purity) and NMR (to confirm structural integrity), is essential .

Q. Which analytical techniques are essential for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the piperidin-4-yloxy and pyrazine moieties, with specific shifts for the propylbenzenesulfonyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer : Begin with in vitro assays targeting receptors or enzymes associated with the compound’s structural analogs (e.g., kinase inhibition or GPCR modulation). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. For example, piperidine-sulfonyl derivatives have shown activity in kinase inhibition assays, suggesting similar protocols could apply . Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate measurements .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Systematic Structural Modifications : Vary substituents on the benzenesulfonyl group (e.g., propyl vs. methyl) or pyrazine ring (e.g., chloro or methoxy substitutions) to assess impact on activity .
  • Comparative Bioassays : Test analogs in parallel against the same biological target (e.g., cancer cell lines or enzyme panels). For instance, replacing the propyl group with a trifluoromethyl moiety could enhance metabolic stability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases, focusing on hydrogen bonding with the sulfonyl group and hydrophobic interactions with the piperidine ring .

Q. How can researchers elucidate the mechanism of action when initial data is limited?

  • Methodological Answer :
  • Target Deconvolution : Employ proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map affected pathways (e.g., MAPK/ERK for kinase inhibitors) .
  • Mutagenesis Studies : Introduce point mutations in suspected target proteins (e.g., kinase ATP-binding sites) to confirm binding specificity .

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables (e.g., solvent effects from DMSO) .
  • Orthogonal Assays : Validate activity in alternate models (e.g., 3D cell cultures or patient-derived xenografts) to rule out assay-specific artifacts .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETlab 2.0 to estimate solubility (LogS), permeability (Caco-2 model), and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., lipid bilayer penetration via GROMACS) .
  • Metabolite Prediction : Employ GLORY or XenoSite to identify potential metabolic hotspots (e.g., oxidation of the piperidine ring) .

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